Arazide
Overview
Description
Arazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring, and its chemical formula is C5H5N5. Arazide is synthesized through a specific method that involves the reaction of hydrazine hydrate and sodium azide.
Scientific Research Applications
Antineoplastic Activity Against P388 Leukemia : Arazide demonstrated significant antineoplastic activity when used in combination with an inhibitor of adenosine deaminase, 2′-deoxycoformycin (2′dCF). This combination was effective in treating P388 leukemia in mice, indicating Arazide's potential as an antineoplastic agent (Lee et al., 1981).
Comparative Effects on DNA Polymerases : Arazide's effects on DNA polymerases from L1210 leukemia cells were studied. It was found that Arazide causes greater and more persistent inhibition of DNA synthesis in neoplastic cells compared to 9-beta-D-arabinofuranosyladenine (araA), suggesting its role in inhibiting cancer cell growth (Allaudeen et al., 1982).
Effect on Agricultural Systems : A study on the residual effect of Arazide in agricultural systems showed that it had no residual phytotoxic effect on wheat when applied to fodder maize sown on certain dates, indicating its safety in agricultural use (Sharma & Sandhu, 1985).
Role in Apoptosis : Research on cytosine arabinonucleoside (AraC) revealed its role in inducing apoptosis in cultured cerebellar neurons, indicating its potential utility in studying cell death mechanisms (Ishitani & Chuang, 1996).
Pharmacology of Ara-C : Ara-C, a nucleoside analog similar to Arazide, has been extensively studied for its use in treating acute leukemia. The research highlights the importance of understanding the pharmacology of such compounds for developing effective cancer treatments (Grant, 1998).
properties
IUPAC Name |
(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJLCHSLGMHEY-GQTRHBFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arazide | |
CAS RN |
69370-82-7 | |
Record name | Arazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069370827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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